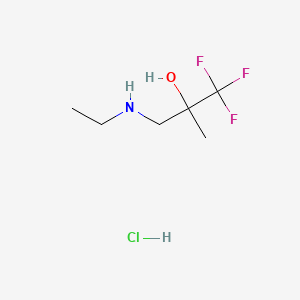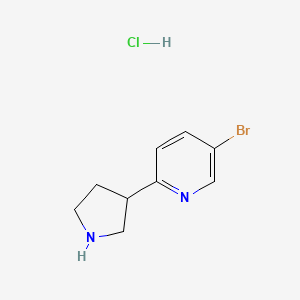
5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C9H11BrN2·HCl. It is a pyridine derivative that contains a bromine atom at the 5-position and a pyrrolidine ring at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride typically involves the following steps:
Hydrochloride Formation: The resulting 5-Bromo-2-(pyrrolidin-3-yl)pyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are still under investigation, but it is believed to modulate certain biological processes through these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride is unique due to the specific positioning of the bromine atom and the pyrrolidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H12BrClN2 |
|---|---|
Poids moléculaire |
263.56 g/mol |
Nom IUPAC |
5-bromo-2-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11BrN2.ClH/c10-8-1-2-9(12-6-8)7-3-4-11-5-7;/h1-2,6-7,11H,3-5H2;1H |
Clé InChI |
NYZYXOOCGXAQOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=NC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


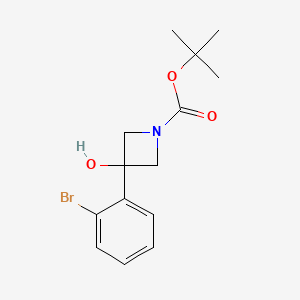


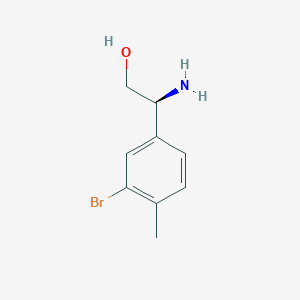

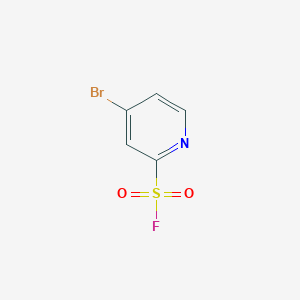
![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)
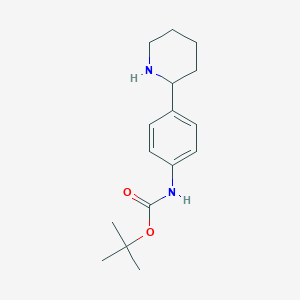
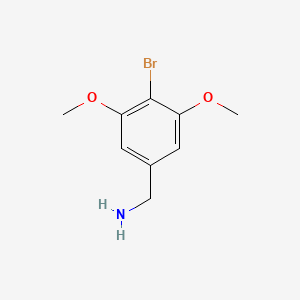

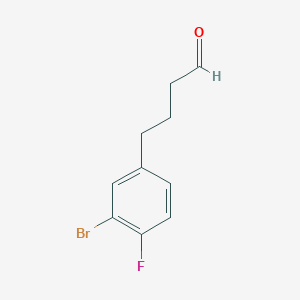
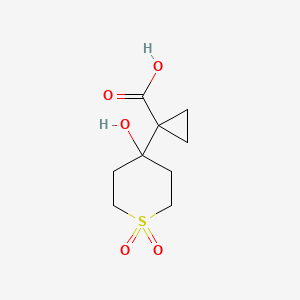
![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
